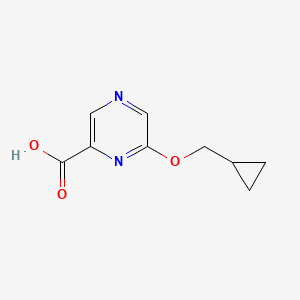

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-3-10-4-8(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIGOUXXFUUAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the pyrazine ring.

Industrial Production Methods

Industrial production of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated pyrazine derivatives, reduced alcohols or aldehydes, and various substituted pyrazine compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It has shown promise in the development of compounds targeting various receptors, including cannabinoid receptors. The compound's structure allows for modifications that enhance its binding affinity and selectivity, making it a valuable lead in drug design .

Case Study: Cannabinoid Receptor Modulation

Research indicates that derivatives of 6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid can act as selective agonists for the cannabinoid receptor type 2 (CB2). In a study, specific analogs demonstrated significant binding affinities, suggesting their potential in treating conditions such as inflammation and pain management .

Chemical Biology

Use as a Linker in PROTACs:

The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation. The rigidity provided by this compound improves the orientation of the degrader, enhancing the formation of the ternary complex necessary for effective protein degradation .

Table 1: Comparison of Linkers in PROTAC Development

| Compound Name | Rigid Linker | Application Area |

|---|---|---|

| 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | Yes | PROTACs for targeted degradation |

| 5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid | Yes | Targeted protein degradation |

| 5-Cyclopropyl-6-cyclopropylmethoxy-pyrazine-2-carboxylic acid | Yes | Drug delivery systems |

Synthesis and Chemical Applications

Intermediate in Organic Synthesis:

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desirable biological activities .

Biological Activity Studies:

Studies have shown that derivatives of 6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid exhibit antimicrobial and antiviral properties. Researchers are investigating these activities to understand their mechanisms and potential therapeutic applications .

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in producing specialty chemicals and materials, leveraging its unique chemical properties to create formulations with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropylmethoxy group and the pyrazine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

Table 1: Key Structural and Functional Differences

Key Observations:

- Regioisomerism : Moving the cyclopropylmethoxy group from the 6- to 5-position (as in ) reduces catalytic efficiency in oxidation reactions, highlighting positional sensitivity .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance receptor affinity but may reduce solubility compared to ether-based substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Biological Activity

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. These structural elements are crucial for its biological activity.

- Chemical Formula : CHNO

- Molecular Weight : 198.20 g/mol

The biological effects of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid are attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The cyclopropylmethoxy group enhances binding affinity to certain receptors, modulating signaling pathways related to cell growth and proliferation.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, which may stabilize the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to those of established antimycobacterial agents, indicating its potential as an effective treatment option .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid | 12.5 - 25 | Mycobacterium tuberculosis |

| Pyrazinamide | 12.5 - 25 | Mycobacterium tuberculosis |

Anticancer Activity

There is emerging evidence suggesting that this compound may also have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Cell Lines Tested : Various cancer cell lines have shown sensitivity to the compound, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazine derivatives, including 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid. Notable findings include:

- Antimycobacterial Studies : A study demonstrated that derivatives of pyrazine carboxylic acids showed varying degrees of activity against Mycobacterium tuberculosis, with some modifications enhancing efficacy significantly .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazine ring affect biological activity. For instance, increasing lipophilicity often correlates with enhanced antimicrobial potency .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid with target enzymes involved in bacterial metabolism, suggesting potential pathways for drug development .

Q & A

Q. What are the standard synthetic routes for 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid?

The synthesis typically involves:

- Pyrazine ring formation : Cyclization of precursors like ethylenediamine derivatives under controlled conditions.

- Substituent introduction : Reaction of the pyrazine core with cyclopropylmethanol via nucleophilic substitution, often using catalysts (e.g., T3P) to enhance coupling efficiency .

- Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates to yield the final product.

Key challenges include optimizing reaction temperatures and solvent systems to improve yield and purity.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR spectroscopy : To confirm the cyclopropylmethoxy group (e.g., characteristic proton shifts in the cyclopropyl region: δ 0.5–1.5 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (C₉H₁₁N₂O₃; theoretical MW: 209.20 g/mol).

- HPLC : To assess purity, often using reverse-phase columns with UV detection at 260–280 nm (λmax for pyrazine derivatives) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial screening : Pyrazine derivatives exhibit activity against Mycobacterium tuberculosis via inhibition of enzymes like InhA or KatG .

- Structure-activity relationship (SAR) : The cyclopropylmethoxy group enhances membrane permeability compared to linear alkyl substituents, improving bioavailability .

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence reactivity compared to cyclobutyl or trifluoromethyl analogs?

| Substituent | Steric Effects | Electronic Effects | Biological Activity |

|---|---|---|---|

| Cyclopropylmethoxy | Moderate steric bulk | Electron-donating | Enhanced antimycobacterial activity |

| Cyclobutylmethoxy | Higher steric bulk | Electron-donating | Reduced solubility |

| Trifluoromethyl | Low steric bulk | Electron-withdrawing | Improved metabolic stability |

The cyclopropyl group balances steric bulk and lipophilicity, optimizing target binding while avoiding metabolic instability seen in bulkier analogs .

Q. What computational strategies are used to predict binding modes with bacterial targets?

- Molecular docking : Pyrazine-2-carboxylic acid derivatives dock into the active site of M. tuberculosis enoyl-ACP reductase (InhA), with the cyclopropylmethoxy group forming hydrophobic interactions with Val197 and Phe149 .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can catalytic oxidation reactions involving this compound be optimized?

Q. How can contradictions in biological activity data across studies be resolved?

- Assay standardization : Variations in MIC values for M. tuberculosis may arise from differences in bacterial strains (e.g., H37Rv vs. clinical isolates).

- Structural analogs : Compare activity of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid with pyrazinamide derivatives under identical assay conditions .

Q. What advanced analytical methods detect this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.